Methyl-3,4-O-isopropylidene-6-O-triphenylmethyl-beta-D-galactopyranoside
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Overview
Description
Methyl-3,4-O-isopropylidene-6-O-triphenylmethyl-beta-D-galactopyranoside is a complex organic compound with the molecular formula C29H32O6 and a molecular weight of 476.56 g/mol. It is a derivative of beta-D-galactopyranoside, modified with isopropylidene and triphenylmethyl groups, which enhance its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3,4-O-isopropylidene-6-O-triphenylmethyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside. . The reaction conditions often include the use of acid catalysts and anhydrous solvents to ensure the selective protection of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl-3,4-O-isopropylidene-6-O-triphenylmethyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace the triphenylmethyl group with other functional groups
Properties
Molecular Formula |
C29H32O6 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(3aS,4R,6R,7R,7aR)-6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C29H32O6/c1-28(2)34-25-23(33-27(31-3)24(30)26(25)35-28)19-32-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30H,19H2,1-3H3/t23-,24-,25+,26-,27-/m1/s1 |
InChI Key |
XRRQNVSMIVDBQX-IURCNINISA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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